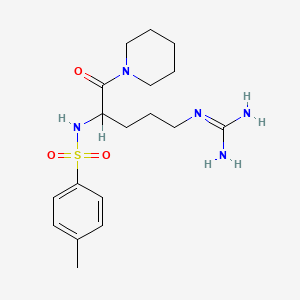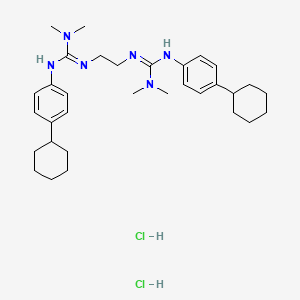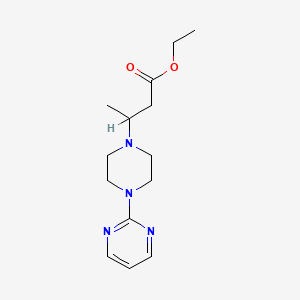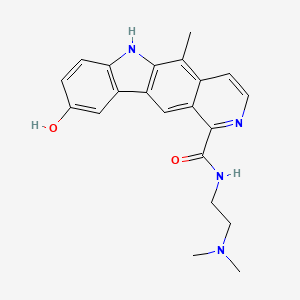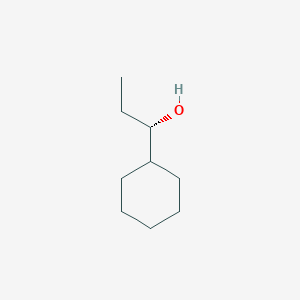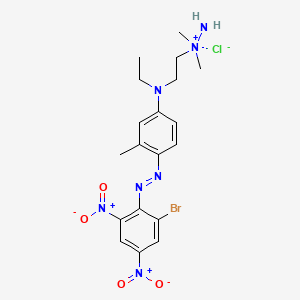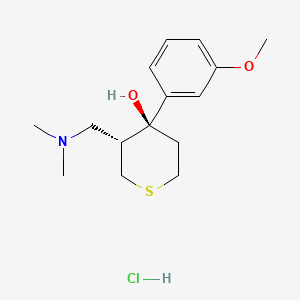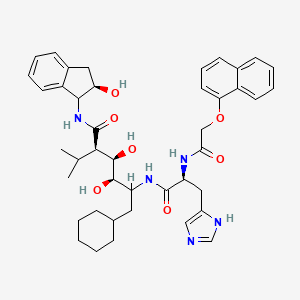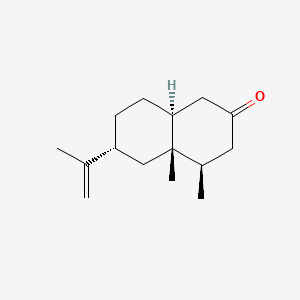
Dihydronootkatone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one is an organic compound that belongs to the class of terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its unique structure, which includes a naphthalene backbone with various substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthalene ring system through cyclization of linear precursors.
Alkylation: Introduction of the dimethyl and prop-1-en-2-yl groups through alkylation reactions.
Hydrogenation: Saturation of double bonds in the naphthalene ring to form the octahydronaphthalene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to secondary alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one: Similar in structure but with different substituents.
Terpenoids: A large class of compounds with similar isoprene-based structures.
Uniqueness
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets and pathways, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
20489-53-6 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(4R,4aS,6R,8aS)-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15+/m1/s1 |
InChI-Schlüssel |
NMALGKNZYKRHCE-CXTNEJHOSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H](CC2)C(=C)C)C |
Kanonische SMILES |
CC1CC(=O)CC2C1(CC(CC2)C(=C)C)C |
Dichte |
0.975-0.988 |
Physikalische Beschreibung |
Colourless liquid; Citrus like green aroma |
Löslichkeit |
Soluble in ethers, fats; Very slightly soluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


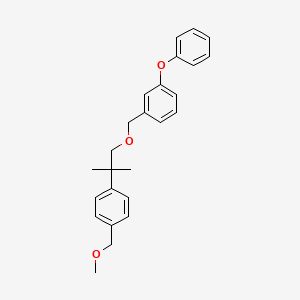
![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
